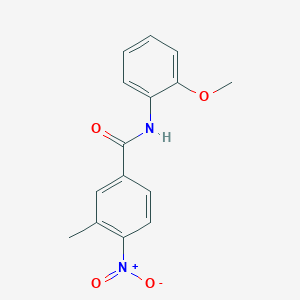
N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” is a chemical compound. Its structure suggests that it contains a methoxyphenyl group, a methyl group, and a nitrobenzamide group .
Synthesis Analysis
The synthesis of similar compounds typically involves reactions of precursors with different amines in the presence of suitable catalysts and conditions .Molecular Structure Analysis
The molecular structure of compounds similar to “N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” has been extensively studied using techniques such as X-ray crystallography .Chemical Reactions Analysis
Compounds similar to “N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of N,N-diacylaniline derivatives, including compounds similar to N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, have been detailed, emphasizing their structural analysis through FTIR and NMR techniques and exploring their electronic properties using density functional theory (DFT) (Al‐Sehemi et al., 2017).
Material Science Applications
- Research on N-phenyl-benzamide derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic conditions, highlighting the influence of substituents on their effectiveness. This study provides insights into their application in protecting metals against corrosion, offering a foundation for developing new materials with enhanced resistance to chemical damage (Mishra et al., 2018).
Organic Synthesis and Chemical Reactions
- The development of cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide has been reported, demonstrating their utility in C–H bond functionalization reactions. This work underscores the role of these complexes in facilitating organic transformations, potentially serving as catalysts in the synthesis of complex organic molecules (Zhou et al., 2018).
Potential Bioactive Applications
- Some studies have investigated the synthesis and cytotoxicity of compounds structurally related to N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, aiming to find new anticancer agents. These studies evaluate the biological activity of synthesized compounds against various cancer cell lines, contributing to the search for novel therapeutic options (Hour et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBTKAPBGEXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

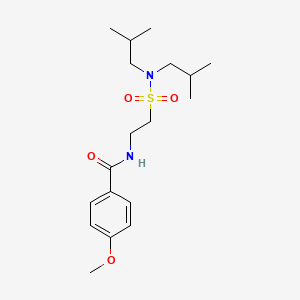
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)
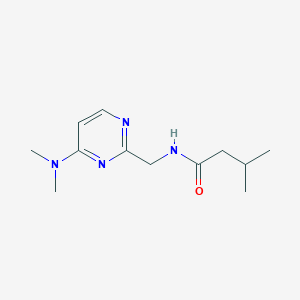
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)


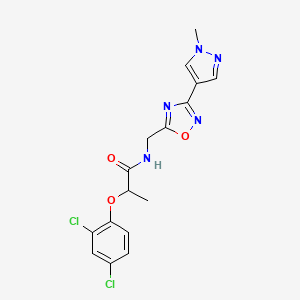

![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)
![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2800722.png)
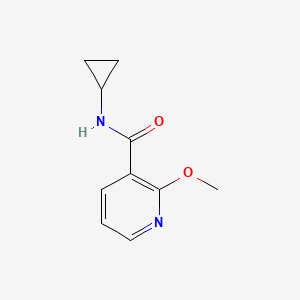
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)